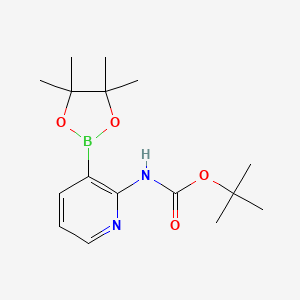

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, also known as CNP, is a synthetic compound that has been used in a variety of scientific research applications. CNP is a pyrazole derivative that has a carboxylic acid group attached to it. It is a water-soluble compound that has a wide range of applications in biochemistry, pharmacology, and other scientific fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Derivatives : Studies have shown the synthesis and reactions of similar pyrazole carboxylic acids, leading to various derivatives such as esters, amides, and nitriles. This process involves reactions with alcohols, N-nucleophiles, and dehydration or reduction methods (Şener et al., 2002).

Ionization Constants and Medium Effects : Research on pyrazole carboxylic acids, including derivatives, has investigated their ionization constants in different solvent environments, highlighting the impact of structure and solvent on acidity (Alkan et al., 2009).

Reactions with Diamines and Diols : Further studies have explored the reactions of pyrazole-3-carboxylic acids with diamines and diols, leading to the synthesis of new bis-carboxamide derivatives and ester derivatives (Kasımoğulları et al., 2012).

Chemical and Physical Properties

Structural and Mechanistic Analysis : Investigations into the functionalization reactions of pyrazole carboxylic acids have been conducted, including studies on their reaction mechanisms using theoretical methods such as RHF/3-21G and RHF/6-31G (Yıldırım & Kandemirli, 2006).

Characterization and Analysis : Research on similar pyrazole carboxylic acids involves characterization using spectroscopic methods like FT-IR, 1H NMR, and 13C NMR. These studies contribute to a deeper understanding of their structural properties (Dong, 2011).

Applications in Material Science and Pharmacology

Electrochemiluminescence : Research has been done on pyrazolecarboxylic metal organic frameworks, demonstrating their potential in electrochemiluminescence, a property that could be relevant for various applications in material science (Feng et al., 2016).

Antiproliferative Activity : Some studies have synthesized novel pyrazole-3-carboxylic acid derivatives and evaluated their antiproliferative activities against different cell lines, suggesting potential applications in pharmacology (Kasımoğulları et al., 2015).

Mécanisme D'action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are also unknown due to the lack of information about its targets. Given its structural similarity to other pyrazole derivatives, it might influence pathways involving enzymes that interact with pyrazole compounds .

Pharmacokinetics

For instance, its solubility in water and lipids can affect its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information about its targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the pH can affect the ionization state of the compound, which can influence its solubility and interaction with targets .

Propriétés

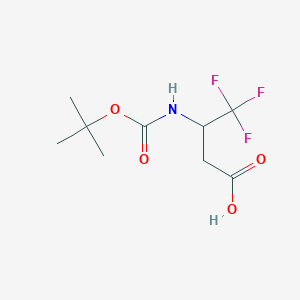

IUPAC Name |

1-(2-cyanoethyl)-3-(4-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4/c14-6-1-7-16-8-11(13(18)19)12(15-16)9-2-4-10(5-3-9)17(20)21/h2-5,8H,1,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBMJYAEWUAOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)

![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)

amine dihydrochloride](/img/structure/B1372028.png)

![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)